C–H Acidity (pKHA) Comparison: Dimethyl vs. Diethyl vs. Di-tert-Butyl Malonate in DMSO
Dimethyl malonate exhibits measurably stronger C–H acidity than its higher dialkyl homologs. The equilibrium acidity (pKHA) in DMSO solution was determined as 15.9 for dimethyl malonate, 16.4 for diethyl malonate, and 18.4 for di-tert-butyl malonate [1]. This 0.5 pK unit difference between DMM and DEM corresponds to DMM being approximately 3-fold more acidic at the α-methylene position. The 2.5 pK unit gap between DMM and di-tert-butyl malonate represents nearly a 300-fold difference in acidity. Despite these acidity differences, the homolytic bond dissociation enthalpies (BDEs) of the acidic C–H bonds remain constant at 95.3 ± 0.3 kcal/mol across the series [1].
| Evidence Dimension | Equilibrium acidity (pKHA) of the α-methylene C–H bond |
|---|---|
| Target Compound Data | pKHA = 15.9 (dimethyl malonate) |
| Comparator Or Baseline | Diethyl malonate pKHA = 16.4; Di-tert-butyl malonate pKHA = 18.4 |
| Quantified Difference | ΔpKHA = 0.5 vs DEM; ΔpKHA = 2.5 vs DTBM; ~3-fold and ~300-fold acidity difference respectively |
| Conditions | Measured in dimethyl sulfoxide (DMSO) solution; oxidation potentials of conjugate anions also determined |
Why This Matters
Higher acidity enables more facile deprotonation and enolate generation under milder basic conditions, directly impacting reaction rates, catalyst/base loading, and functional group compatibility in C–C bond-forming reactions such as malonic ester alkylations and Knoevenagel condensations.
- [1] Zhang, X.M.; Bordwell, F.G. Equilibrium acidities and homolytic bond dissociation enthalpies of the acidic C–H bonds in dialkyl malonates and related compounds. J. Phys. Org. Chem. 1994, 7, 751–756. View Source
